![molecular formula C8H5ClN2O2 B1621104 4-Chloro-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine-1,3-dione CAS No. 40107-91-3](/img/structure/B1621104.png)
4-Chloro-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine-1,3-dione
Overview
Description
4-Chloro-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine-1,3-dione (CMPPD) is an organic compound belonging to the pyrrolopyridine class of molecules. It has been studied extensively in the laboratory due to its potential applications in drug discovery, medicinal chemistry and biochemistry. CMPPD has a number of interesting physical and chemical properties that make it an attractive candidate for research into new drug molecules.
Scientific Research Applications
Synthesis and Chemical Properties
4-Chloro-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine-1,3-dione is a key intermediate in the synthesis of pyrrolidine-2,4-diones (tetramic acids) and their derivatives. These compounds have been obtained through the heating of their ethoxycarbonyl derivatives with water or nitromethane, leading to various by-products and derivatives with potential applications in medicinal chemistry and material science (Mulholland, Foster, & Haydock, 1972).
Photoluminescent Materials
This chemical is also foundational in the development of photoluminescent conjugated polymers, which include pyrrolo[3,4-c]pyrrole units. These polymers show promising applications in electronics due to their strong photoluminescence and photochemical stability (Beyerlein & Tieke, 2000).
Organic Synthesis
It serves as a versatile building block for the synthesis of various organic compounds, including 7-azaindole derivatives, through nucleophilic displacement reactions, demonstrating its utility in organic synthesis and drug discovery (Figueroa-Pérez, Bennabi, Schirok, & Thutewohl, 2006).
Materials Science
Research on nitrogen-embedded small-molecule semiconducting materials, including derivatives of this compound, highlights their potential in developing new materials with desirable electrochemical and carrier transport properties for electronic applications (Zhou et al., 2019).
Pigments and Dyes
The compound is involved in the synthesis of pigments, as demonstrated by studies on pyrrolo[3,4-c]pyrrole-1,4-dione derivatives, which have applications as pigments due to their structural properties and stability (Fujii et al., 2002).
Mechanism of Action
Target of Action
Pyrrolo[3,4-c]pyridine derivatives have been studied for their broad spectrum of pharmacological properties . They have been found to be effective as analgesic and sedative agents, and can be used to treat diseases of the nervous and immune systems .
Mode of Action
It’s known that pyrrolo[3,4-c]pyridine derivatives can interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Pyrrolo[3,4-c]pyridine derivatives have been found to exhibit antidiabetic, antimycobacterial, antiviral, and antitumor activities , suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
Mouse PK studies showed low plasma exposure and high clearance compared to good metabolic stability in liver microsomes .
Result of Action
It’s known that pyrrolo[3,4-c]pyridine derivatives can have a range of biological effects, including analgesic and sedative effects, as well as antidiabetic, antimycobacterial, antiviral, and antitumor activities .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other substances can affect the stability and activity of many compounds .
properties
IUPAC Name |
4-chloro-6-methylpyrrolo[3,4-c]pyridine-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c1-3-2-4-5(6(9)10-3)8(13)11-7(4)12/h2H,1H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOFGDFAJNWLRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)NC2=O)C(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381847 | |
Record name | 4-CHLORO-6-METHYL-2,3-DIHYDRO-1H-PYRROLO[3,4-C]PYRIDINE-1,3-DIONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
40107-91-3 | |
Record name | 4-CHLORO-6-METHYL-2,3-DIHYDRO-1H-PYRROLO[3,4-C]PYRIDINE-1,3-DIONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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